molecular formula C7H4FNO2 B1312674 6-Fluorobenzo[d]isoxazol-3(2H)-one CAS No. 99822-24-9

6-Fluorobenzo[d]isoxazol-3(2H)-one

Cat. No.: B1312674
CAS No.: 99822-24-9
M. Wt: 153.11 g/mol
InChI Key: IKEBFZVFBZYVLM-UHFFFAOYSA-N
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Description

“6-Fluorobenzo[d]isoxazol-3(2H)-one” is a chemical compound with the molecular formula C8H6FNO2 . It is used in research and has a molecular weight of 167.14 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides was synthesized by the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions .


Molecular Structure Analysis

The molecular structure of “this compound” includes 11 heavy atoms, 9 aromatic heavy atoms, and 1 rotatable bond . It has 3 H-bond acceptors and 1 H-bond donor .


Physical and Chemical Properties Analysis

“this compound” has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Po/w (iLOGP) is 1.49 .

Scientific Research Applications

Synthesis and Characterization

6-Fluorobenzo[d]isoxazol-3(2H)-one serves as a starting material or intermediate in the synthesis of various compounds. For instance, it has been used in the synthesis of complex molecules through click chemistry approaches, leading to compounds with potential for biological applications. The synthesized compounds undergo thorough characterization using spectroscopic methods (IR, NMR, MS) and structural analysis (XRD), highlighting their thermal stability and molecular interactions. This foundational work supports further applications in pharmacology and materials science (Govindhan et al., 2017).

Biological Activity

Research into the biological activities of derivatives of this compound has shown promising results in various domains. Compounds derived from this molecule have been evaluated for their antiproliferative activities, indicating potential in cancer treatment. Additionally, antimicrobial properties have been explored, with some derivatives showing activity against resistant strains of bacteria (Prasad et al., 2018).

Materials Science

In materials science, derivatives of this compound contribute to the development of new materials with unique properties. For example, research on organocatalytic transformations has led to the creation of chiral fluorinated molecules, which are valuable in various applications ranging from pharmaceuticals to advanced materials (Meng et al., 2013).

Properties

IUPAC Name

6-fluoro-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO2/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEBFZVFBZYVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)ONC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463259
Record name 6-Fluorobenzo[d]isoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99822-24-9
Record name 6-Fluoro-1,2-benzisoxazol-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99822-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluorobenzo[d]isoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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